molecular formula C16H21N3O6 B1626935 4-(Boc-piperazin-1-yl)-3-nitrobenzoic acid CAS No. 870703-72-3

4-(Boc-piperazin-1-yl)-3-nitrobenzoic acid

Cat. No.: B1626935
CAS No.: 870703-72-3
M. Wt: 351.35 g/mol
InChI Key: CYGRJUZYSXUAMM-UHFFFAOYSA-N
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Description

4-(Boc-piperazin-1-yl)-3-nitrobenzoic acid is a chemical compound with the molecular formula C16H21N3O6. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Scientific Research Applications

4-(Boc-piperazin-1-yl)-3-nitrobenzoic acid is used in a wide range of scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.

    Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of polymers and other advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Boc-piperazin-1-yl)-3-nitrobenzoic acid typically involves the following steps:

    Formation of the piperazine ring: The piperazine ring is formed by reacting ethylenediamine with diethylene glycol in the presence of a strong acid catalyst.

    Introduction of the tert-butoxycarbonyl group: The tert-butoxycarbonyl (Boc) group is introduced to the piperazine ring by reacting it with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.

    Nitration of benzoic acid: Benzoic acid is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form 3-nitrobenzoic acid.

    Coupling reaction: The Boc-protected piperazine is then coupled with 3-nitrobenzoic acid using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Boc-piperazin-1-yl)-3-nitrobenzoic acid undergoes various chemical reactions, including:

    Substitution reactions: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Deprotection reactions: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).

    Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst under mild pressure.

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature.

Major Products

    Amino derivatives: Reduction of the nitro group yields 4-[4-(tert-Butoxycarbonyl)piperazin-1-yl]-3-aminobenzoic acid.

    Substituted derivatives: Nucleophilic substitution reactions can yield various substituted benzoic acids depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-(Boc-piperazin-1-yl)-3-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperazine ring can interact with various receptors and enzymes. The Boc group provides stability and protection during chemical reactions, allowing for selective modifications.

Comparison with Similar Compounds

Similar Compounds

    4-[4-(tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid: Similar structure but lacks the nitro group.

    4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid: Contains a piperidine ring instead of a piperazine ring.

    3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid: Similar to the above but with a different substitution pattern on the benzoic acid ring.

Uniqueness

4-(Boc-piperazin-1-yl)-3-nitrobenzoic acid is unique due to the presence of both the nitro group and the Boc-protected piperazine ring. This combination of functional groups allows for a wide range of chemical modifications and applications in various fields of research.

Properties

IUPAC Name

4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O6/c1-16(2,3)25-15(22)18-8-6-17(7-9-18)12-5-4-11(14(20)21)10-13(12)19(23)24/h4-5,10H,6-9H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYGRJUZYSXUAMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80584651
Record name 4-[4-(tert-Butoxycarbonyl)piperazin-1-yl]-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870703-72-3
Record name 1-(1,1-Dimethylethyl) 4-(4-carboxy-2-nitrophenyl)-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=870703-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[4-(tert-Butoxycarbonyl)piperazin-1-yl]-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Boc-piperazin-1-yl)-3-nitrobenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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